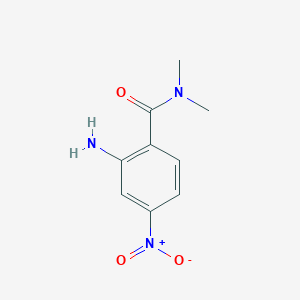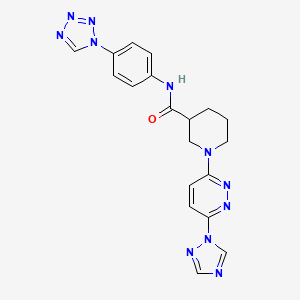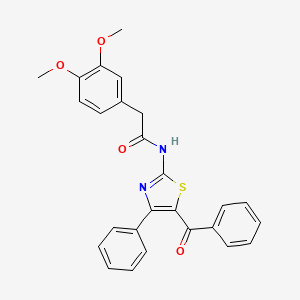amine dihydrochloride CAS No. 2470437-97-7](/img/structure/B2575605.png)
[(6-Methoxypyridin-2-yl)methyl](methyl)amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Methoxypyridin-2-yl)methylamine dihydrochloride is a chemical compound with the molecular formula C8H12N2O.2HCl. It is commonly used in various scientific research fields due to its unique chemical properties. The compound is characterized by the presence of a methoxypyridine ring and a methylamine group, which contribute to its reactivity and versatility in chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methoxypyridin-2-yl)methylamine dihydrochloride typically involves the reaction of 6-methoxypyridine-2-carbaldehyde with methylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to enhance the reaction rate. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt .
Industrial Production Methods
In industrial settings, the production of (6-Methoxypyridin-2-yl)methylamine dihydrochloride may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
(6-Methoxypyridin-2-yl)methylamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methoxypyridine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .
Aplicaciones Científicas De Investigación
(6-Methoxypyridin-2-yl)methylamine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is employed in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of (6-Methoxypyridin-2-yl)methylamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxypyridine ring and methylamine group play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved may vary depending on the specific application and target .
Comparación Con Compuestos Similares
(6-Methoxypyridin-2-yl)methylamine dihydrochloride can be compared with other similar compounds, such as:
(5-Methoxypyridin-2-yl)methylamine dihydrochloride: This compound has a similar structure but with the methoxy group at the 5-position instead of the 6-position.
(6-Methoxypyridin-2-yl)methylamine: The non-dihydrochloride form of the compound, which may exhibit different solubility and reactivity properties.
The uniqueness of (6-Methoxypyridin-2-yl)methylamine dihydrochloride lies in its specific substitution pattern and the presence of the dihydrochloride salt, which can influence its chemical behavior and applications .
Propiedades
IUPAC Name |
1-(6-methoxypyridin-2-yl)-N-methylmethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.2ClH/c1-9-6-7-4-3-5-8(10-7)11-2;;/h3-5,9H,6H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKJKMHHPBIEZII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC(=CC=C1)OC.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-({[4-(Pyrrolidin-1-ylsulfonyl)phenyl]sulfonyl}amino)hexanoic acid](/img/structure/B2575525.png)

![3-(4-methoxyphenyl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)propanamide](/img/structure/B2575527.png)


![3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-1,4-dihydroquinolin-4-one](/img/structure/B2575532.png)

![4,4-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B2575536.png)
![5-bromo-N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]pyrimidin-2-amine](/img/structure/B2575537.png)
![N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3,5-DIMETHOXYBENZAMIDE HYDROCHLORIDE](/img/structure/B2575539.png)
![N-([2,2'-bifuran]-5-ylmethyl)-2-cyclopropylacetamide](/img/structure/B2575542.png)
